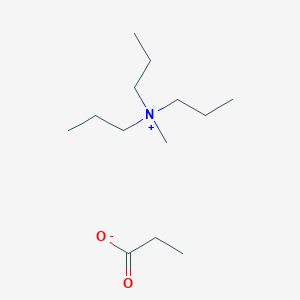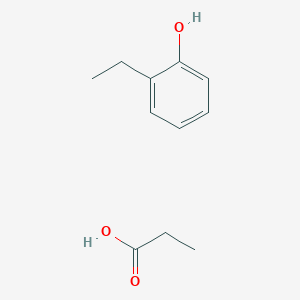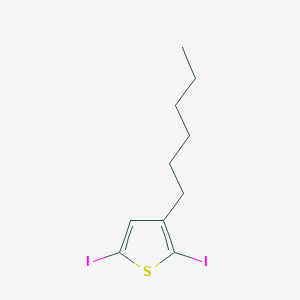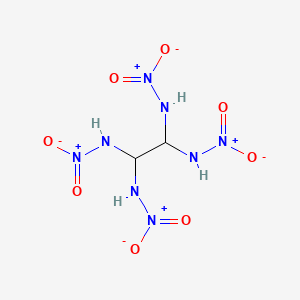![molecular formula C9H15BrO2 B14297010 3-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]oxane CAS No. 121693-25-2](/img/structure/B14297010.png)
3-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]oxane is an organic compound that features a bromine atom and an oxane ring with a 2-methylprop-2-en-1-yl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]oxane typically involves the reaction of 3-bromooxane with 2-methylprop-2-en-1-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then heated to a suitable temperature to ensure complete conversion of the reactants to the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]oxane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives.
Oxidation Reactions: Products include oxides or other higher oxidation state compounds.
Reduction Reactions: Products include the corresponding hydrocarbons or reduced derivatives.
Scientific Research Applications
3-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]oxane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]oxane involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the oxane ring play crucial roles in its reactivity and binding affinity. The compound may undergo nucleophilic substitution or other reactions at the molecular level, leading to the formation of active intermediates that exert biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-methylpropene
- 2-Bromo-2-methylpropane
- Allyl bromide
- Isobutylene
Uniqueness
3-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]oxane is unique due to the presence of both a bromine atom and an oxane ring with a 2-methylprop-2-en-1-yl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
121693-25-2 |
|---|---|
Molecular Formula |
C9H15BrO2 |
Molecular Weight |
235.12 g/mol |
IUPAC Name |
3-bromo-2-(2-methylprop-2-enoxy)oxane |
InChI |
InChI=1S/C9H15BrO2/c1-7(2)6-12-9-8(10)4-3-5-11-9/h8-9H,1,3-6H2,2H3 |
InChI Key |
MDQHXQDBKAAITA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COC1C(CCCO1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2E)-1-(Benzyloxy)-2-[(2,6-dimethylphenyl)imino]-3-ethylpentan-3-ol](/img/structure/B14296951.png)



![Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate](/img/structure/B14296973.png)


![5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14296987.png)

![2,7,7-Trimethyl-7H-furo[2,3-f][1]benzopyran](/img/structure/B14297001.png)

